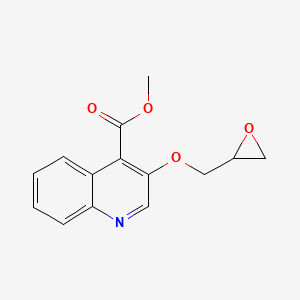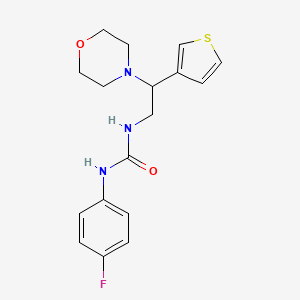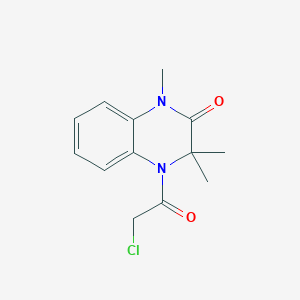
5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound characterized by its complex molecular structure This compound features a pyrimidine ring substituted with a chloro group, a carboxamide group, and a methylsulfanyl group, along with a nitrophenyl group attached to the nitrogen atom of the carboxamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is established.
Introduction of the Methylsulfanyl Group: This can be achieved through nucleophilic substitution reactions using methylthiol or its derivatives.
Attachment of the Carboxamide Group: The carboxamide functionality is introduced via amidation reactions, often using reagents like carbonyldiimidazole (CDI) or other coupling agents.
Substitution with the Nitrophenyl Group: The nitrophenyl moiety is typically introduced through nucleophilic aromatic substitution (SNAr) reactions, using appropriate nitrophenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The chloro group on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like iron powder in acidic medium.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the chloro group with various nucleophiles, leading to diverse derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug discovery and development. The nitrophenyl and carboxamide groups are often found in pharmacologically active compounds.
Medicine
Potential medicinal applications include the development of anti-inflammatory, antimicrobial, or anticancer agents. The specific activity would depend on the compound’s interaction with biological targets.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as intermediates in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitrophenyl group could participate in electron transfer processes, while the carboxamide group might form hydrogen bonds with biological targets, stabilizing the compound’s binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-N-(2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the nitro group, potentially altering its reactivity and bioactivity.
5-chloro-N-(2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the methyl group, which may affect its steric properties and interactions.
5-chloro-N-(2-methyl-5-nitrophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Contains an ethylsulfanyl group instead of a methylsulfanyl group, influencing its chemical behavior.
Uniqueness
The unique combination of functional groups in 5-chloro-N-(2-methyl-5-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide provides distinct chemical properties and potential bioactivities. The presence of both nitro and methylsulfanyl groups can lead to diverse chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
5-chloro-N-(2-methyl-5-nitrophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O3S/c1-7-3-4-8(18(20)21)5-10(7)16-12(19)11-9(14)6-15-13(17-11)22-2/h3-6H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULSDFDODFAHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate](/img/structure/B2831108.png)

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831110.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide](/img/structure/B2831114.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2831117.png)
![3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2831118.png)
![5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831120.png)
![3-[(3-fluorobenzyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2831123.png)
